Cas no 1245643-19-9 ((R)-N-(1,4-Dihydroxybutan-2-yl)benzamide)
(R)-N-(1,4-Dihydroxybutan-2-yl)benzamide Chemical and Physical Properties
Names and Identifiers
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- (R)-N-(1,4-Dihydroxybutan-2-yl)benzamide
- N-[(2R)-1,4-dihydroxybutan-2-yl]benzamide
- A850366
- 1245643-19-9
- DTXSID00366678
- N-((R)-1,4-dihydroxybutan-2-yl)benzamide
- MFCD22576201
- AKOS022172050
- G69514
- Benzamide, N-[(1R)-3-hydroxy-1-(hydroxymethyl)propyl]-
-
- MDL: MFCD22576201
- Inchi: 1S/C11H15NO3/c13-7-6-10(8-14)12-11(15)9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,12,15)/t10-/m1/s1
- InChI Key: HDOSGIOHZHZDEH-SNVBAGLBSA-N
- SMILES: OC[C@@H](CCO)NC(C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 209.10519334g/mol
- Monoisotopic Mass: 209.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 69.6Ų
(R)-N-(1,4-Dihydroxybutan-2-yl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019143673-1g |
(R)-N-(1,4-Dihydroxybutan-2-yl)benzamide |
1245643-19-9 | 95% | 1g |
$507.18 | 2023-09-03 | |
| Ambeed | A324794-100mg |
(R)-N-(1,4-Dihydroxybutan-2-yl)benzamide |
1245643-19-9 | 95% | 100mg |
$123.0 | 2025-03-18 | |
| Ambeed | A324794-250mg |
(R)-N-(1,4-Dihydroxybutan-2-yl)benzamide |
1245643-19-9 | 95% | 250mg |
$209.0 | 2025-03-18 | |
| Ambeed | A324794-1g |
(R)-N-(1,4-Dihydroxybutan-2-yl)benzamide |
1245643-19-9 | 95% | 1g |
$563.0 | 2025-03-18 | |
| abcr | AB601055-250mg |
(R)-N-(1,4-Dihydroxybutan-2-yl)benzamide; . |
1245643-19-9 | 250mg |
€351.60 | 2024-07-19 | ||
| abcr | AB601055-1g |
(R)-N-(1,4-Dihydroxybutan-2-yl)benzamide; . |
1245643-19-9 | 1g |
€838.80 | 2024-07-19 | ||
| 1PlusChem | 1P000MP3-100mg |
Benzamide, N-[(1R)-3-hydroxy-1-(hydroxymethyl)propyl]- |
1245643-19-9 | 95% | 100mg |
$134.00 | 2024-07-10 | |
| 1PlusChem | 1P000MP3-250mg |
Benzamide, N-[(1R)-3-hydroxy-1-(hydroxymethyl)propyl]- |
1245643-19-9 | 95% | 250mg |
$214.00 | 2024-07-10 | |
| 1PlusChem | 1P000MP3-1g |
Benzamide, N-[(1R)-3-hydroxy-1-(hydroxymethyl)propyl]- |
1245643-19-9 | 95% | 1g |
$558.00 | 2024-07-10 | |
| Crysdot LLC | CD12169557-1g |
(R)-N-(1,4-Dihydroxybutan-2-yl)benzamide |
1245643-19-9 | 95+% | 1g |
$581 | 2024-07-23 |
(R)-N-(1,4-Dihydroxybutan-2-yl)benzamide Suppliers
(R)-N-(1,4-Dihydroxybutan-2-yl)benzamide Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on (R)-N-(1,4-Dihydroxybutan-2-yl)benzamide
Introduction to (R)-N-(1,4-Dihydroxybutan-2-yl)benzamide and Its Significance in Modern Chemical Biology
(R)-N-(1,4-Dihydroxybutan-2-yl)benzamide, with the CAS number 1245643-19-9, is a compound of significant interest in the field of chemical biology. This molecule, characterized by its unique structural and functional properties, has garnered attention for its potential applications in pharmaceutical research and drug development. The (R)-configuration of the amide group and the presence of hydroxyl substituents on the butan-2-yl chain contribute to its distinct chemical behavior, making it a valuable candidate for further investigation.
The structural composition of (R)-N-(1,4-Dihydroxybutan-2-yl)benzamide is a testament to the ingenuity of organic synthesis. The benzamide moiety, a well-known pharmacophore in medicinal chemistry, is linked to a 1,4-dihydroxybutan-2-yl side chain. This specific arrangement not only imparts unique physicochemical properties but also opens up possibilities for diverse biological interactions. The hydroxyl groups, in particular, are crucial as they can participate in hydrogen bonding and other forms of molecular recognition, which are essential for drug-receptor binding.
In recent years, there has been a surge in research focused on developing novel compounds with tailored biological activities. (R)-N-(1,4-Dihydroxybutan-2-yl)benzamide has emerged as a promising candidate in this context. Its structural features suggest potential applications in modulating various biological pathways. For instance, the benzamide group is commonly found in molecules that exhibit anti-inflammatory and analgesic properties. The (R)-configuration of the amide bond often enhances binding affinity and selectivity, which are critical factors in drug design.
One of the most exciting aspects of (R)-N-(1,4-Dihydroxybutan-2-yl)benzamide is its potential role in addressing unmet medical needs. Current research indicates that this compound may have therapeutic effects in areas such as neurodegenerative diseases and metabolic disorders. The hydroxyl groups on the butan-2-yl chain can interact with biological targets in ways that may lead to novel mechanisms of action. This has prompted scientists to explore its potential as a lead compound for further drug development.
The synthesis of (R)-N-(1,4-Dihydroxybutan-2-yl)benzamide presents both challenges and opportunities. The stereochemical purity of the (R)-configuration must be maintained throughout the synthetic process to ensure optimal biological activity. Advanced synthetic methodologies, such as asymmetric catalysis and chiral resolution techniques, are being employed to achieve this goal. These methods not only enhance yield but also improve the overall quality of the final product.
The pharmacological profile of (R)-N-(1,4-Dihydroxybutan-2-yl)benzamide is another area of active investigation. Preclinical studies have begun to unravel its potential effects on various biological systems. Initial findings suggest that this compound may interact with enzymes and receptors involved in inflammation and pain signaling. Additionally, its ability to cross cell membranes efficiently makes it a promising candidate for oral administration.
In conclusion, (R)-N-(1,4-Dihydroxybutan-2-yl)benzamide represents a significant advancement in chemical biology and pharmaceutical research. Its unique structure and functional properties make it a valuable tool for developing new therapies. As research continues to uncover its potential applications, this compound is poised to play a crucial role in addressing some of the most pressing medical challenges of our time.
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